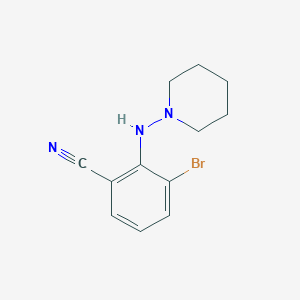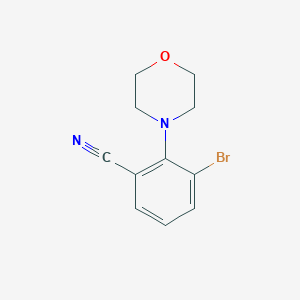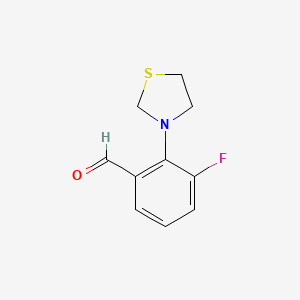![molecular formula C14H14FNO4 B1402077 5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1379811-57-0](/img/structure/B1402077.png)
5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione
Descripción general
Descripción
“5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a synthetic chemical product. It is used as a pharmaceutical intermediate, pharma material, fine chemical, reagent for synthesis, intermediate for synthesis and pharma application, synthetic organic chemistry, medicinal chemistry, research chemical, R&D chemical, biotechnology, pesticide and dye intermediates .
Molecular Structure Analysis
The IUPAC name for this compound is “5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione”. Its SMILE string is "Cc1ccc(NC=C2C(=O)OC©©OC2=O)c(F)c1" .Aplicaciones Científicas De Investigación
Fluorescence Imaging and Diagnosis
Recent research highlights the use of methylene blue, a compound with some structural resemblance to the chemical , for fluorescence imaging in surgical settings. It is used for intraoperative fluorescent imaging to enhance the visualization of ureters, the identification of the parathyroid gland, imaging pancreatic tumors, detecting breast cancer tumor margins, and for sentinel node biopsies in breast cancer. Its fluorescent properties are leveraged to aid surgeons in real-time during procedures, showcasing its potential in medical diagnostics and surgical applications (Cwalinski et al., 2020).
Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), play a significant role in cancer treatment. These compounds, including their synthesis and application, have been extensively reviewed for their contributions to precision medicine. Their mode of action, involving the inhibition of thymidylate synthase and impacting RNA- and DNA-modifying enzymes, underlines the broader potential of fluorinated compounds in oncology, suggesting areas where the targeted compound might find application (Gmeiner, 2020).
Synthetic Methodology Development
Research into practical syntheses of complex molecules highlights the continuous need for innovative approaches in chemical synthesis. Studies on the synthesis of methylene-bis(benzotriazole) and 2-Fluoro-4-bromobiphenyl offer insights into the challenges and solutions in synthesizing structurally complex molecules. These studies may parallel the synthesis challenges and strategies applicable to the compound , demonstrating the importance of green chemistry and practical methodologies in the chemical industry (Gu et al., 2009; Qiu et al., 2009).
Alzheimer's Disease Imaging
Amyloid imaging in Alzheimer's disease has become a crucial tool in understanding the disease's progression and in the development of treatment strategies. The use of specific imaging ligands, such as PIB and FDDNP, for PET scans has significantly advanced our ability to diagnose and monitor Alzheimer's disease, suggesting potential research applications for related compounds in neurodegenerative disease imaging (Nordberg, 2007).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-{[(2-Fluoro-4-methylphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione” are currently unknown. This compound is a synthetic chemical product
Biochemical Pathways
Compounds containing similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the compound’s storage condition is at room temperature , suggesting that it may be stable under normal environmental conditions.
Propiedades
IUPAC Name |
5-[(2-fluoro-4-methylanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO4/c1-8-4-5-11(10(15)6-8)16-7-9-12(17)19-14(2,3)20-13(9)18/h4-7,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXCLYGKQCPNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C2C(=O)OC(OC2=O)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



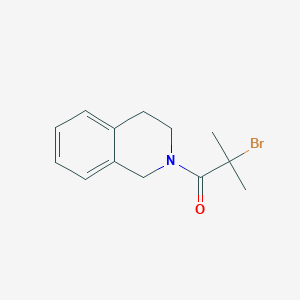

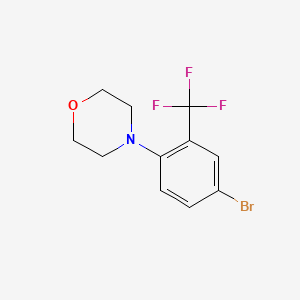
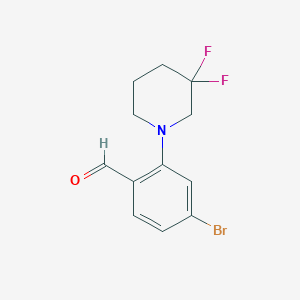
![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)

![1-{4-[(2E)-3-(2-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402008.png)
